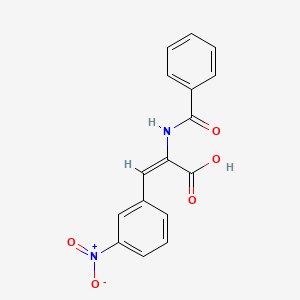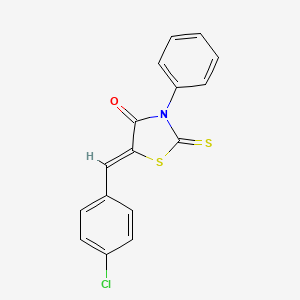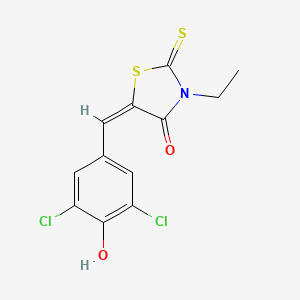![molecular formula C17H22N4O5S B3751073 N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-methoxyethoxy)acetamide](/img/structure/B3751073.png)
N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-methoxyethoxy)acetamide
Übersicht
Beschreibung
“N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-methoxyethoxy)acetamide” is a chemical compound with the linear formula C20H20N4O4S . It has a molecular weight of 412.471 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. The compound’s linear formula is C20H20N4O4S and it has a molecular weight of 412.471 . For more specific properties like boiling point, melting point, and density, specialized laboratory analysis would be required.Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Pyrimidine derivatives have been extensively studied for their antitumor activity. This compound may exhibit cytotoxic effects against cancer cells, making it a potential candidate for cancer therapy. Researchers have investigated its impact on specific cancer types, such as leukemia, breast cancer, and lung cancer .
Antibacterial Activity
The compound’s sulfamoyl group suggests possible antibacterial properties. It could inhibit bacterial growth by interfering with essential metabolic pathways. Further studies are needed to explore its efficacy against specific bacterial strains .
Antiviral Potential
Given its structural features, this compound might also possess antiviral activity. Researchers have evaluated similar pyrimidine-based molecules against viruses, including vaccinia virus. Investigating its effects on other viral strains could provide valuable insights .
Anti-inflammatory and Analgesic Effects
Pyrimidines have been associated with anti-inflammatory and analgesic properties. This compound could potentially modulate inflammatory pathways and alleviate pain. Clinical studies are necessary to validate these effects .
Cardiovascular Applications
Certain pyrimidine derivatives exhibit cardiovascular benefits, such as antihypertensive effects. Investigating whether this compound affects blood pressure regulation or other cardiovascular parameters is crucial .
Metabolic Disorders and Enzyme Inhibition
Pyrimidines play a role in metabolic pathways. This compound might interact with enzymes involved in cellular processes, making it relevant for metabolic disorders or enzyme-related diseases .
Drug Development and ADME-Tox Properties
Researchers have explored novel synthetic methodologies to enhance druglikeness and optimize pharmacokinetic properties (ADME-Tox). Investigating this compound’s ADME (absorption, distribution, metabolism, excretion) characteristics is essential for drug development .
Safety and Hazards
Zukünftige Richtungen
The future directions for the use of this compound would depend on the results of experimental studies and the specific field of research in which it is being used. As it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich , it could potentially be used in a variety of chemical and biological research applications.
Eigenschaften
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(2-methoxyethoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-12-10-16(19-13(2)18-12)21-27(23,24)15-6-4-14(5-7-15)20-17(22)11-26-9-8-25-3/h4-7,10H,8-9,11H2,1-3H3,(H,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWWHBNMOGOQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methoxyethoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3750991.png)
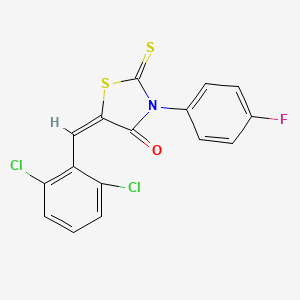
![5-(1,3-benzodioxol-5-ylmethylene)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3751006.png)
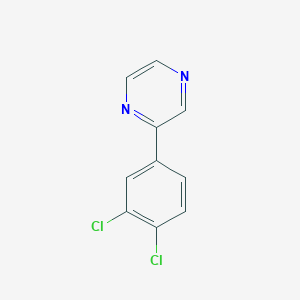
![3-benzyl-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3751027.png)
![4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3751049.png)
![ethyl N-[(2-methyl-5-{4-[(3-methylphenyl)amino]-1-phthalazinyl}phenyl)sulfonyl]glycinate](/img/structure/B3751057.png)
![2-methoxy-4-{[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B3751063.png)
![3-(4-methoxybenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3751078.png)
![2-(4-benzyl-1-piperidinyl)-3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3751086.png)
![2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid](/img/structure/B3751091.png)
